1-Isopropyl-1H-indazole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1-Isopropyl-1H-indazole-3-carboxylic acid and its derivatives involves nucleophilic substitution reactions on halo esters by 1H-indazole in an alkaline solution, leading to mixtures of N-1 and N-2 isomers with the N-1 isomer predominating. Basic hydrolysis of the ester derivatives allows for the synthesis of the corresponding indazole carboxylic acids. The compounds are fully characterized by spectroscopic methods and elemental analysis. The molecular structure of specific derivatives has been determined by X-ray diffraction, revealing supramolecular architectures involving intermolecular hydrogen bonds (Teixeira et al., 2006).
Scientific Research Applications
Application in Cancer Treatment
- Field : Medical Science
- Summary : “1-Isopropyl-1H-indazole-3-carboxylic acid” is part of the structure of lonidamine, an anticancer compound . Lonidamine has been used effectively against tumors in the head, neck, and breast .
- Method : Lonidamine acts as an inhibitor of the enzyme hexokinase and of the transport of the mitochondrial electrons, causing apoptosis .
- Results : The drug has shown effectiveness in treating certain types of cancer, including those in the head, neck, and breast .
Role in Synthesis of Indazoles
- Field : Organic Chemistry
- Summary : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
- Method : There are several synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . These include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results : These synthetic approaches have been used to produce a wide variety of indazole compounds, which have found applications in various fields, particularly in medicine .
Application in Antihypertensive Drugs
- Field : Medical Science
- Summary : Indazole-containing heterocyclic compounds, such as “1-Isopropyl-1H-indazole-3-carboxylic acid”, have a wide variety of medicinal applications, including as antihypertensive agents .
- Method : These compounds can act as inhibitors of certain enzymes or receptors involved in blood pressure regulation .
- Results : The use of these compounds has been associated with a reduction in blood pressure in certain patient populations .
Application in Anti-inflammatory Drugs
- Field : Medical Science
- Summary : Indazole-containing compounds are also used in the development of anti-inflammatory drugs .
- Method : These compounds can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation .
- Results : The use of these compounds has been associated with a reduction in inflammation in certain conditions .
Application in Antibacterial Drugs
- Field : Medical Science
- Summary : Indazole-containing compounds have been used in the development of antibacterial agents .
- Method : These compounds can inhibit the growth of bacteria by interfering with essential bacterial processes .
- Results : The use of these compounds has been associated with a reduction in bacterial infections .
Application in Antidepressant Drugs
- Field : Medical Science
- Summary : Indazole-containing compounds, such as “1-Isopropyl-1H-indazole-3-carboxylic acid”, have been found to have antidepressant properties .
- Method : These compounds can act on certain neurotransmitter systems in the brain, potentially helping to alleviate symptoms of depression .
- Results : While research is still ongoing, some studies have shown promising results in the use of these compounds as antidepressants .
Application in Synthesis of Other Compounds
- Field : Organic Chemistry
- Summary : “1-Isopropyl-1H-indazole-3-carboxylic acid” may be used in the synthesis of other complex compounds .
- Method : The specific methods of synthesis can vary widely depending on the specific compound being synthesized .
- Results : The synthesized compounds can have a wide variety of applications, including in medicine and other fields .
Future Directions
Indazole derivatives, including 1-Isopropyl-1H-indazole-3-carboxylic acid, are drawing more attention in medicinal chemistry as kinase inhibitors . They have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .
properties
IUPAC Name |
1-propan-2-ylindazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)13-9-6-4-3-5-8(9)10(12-13)11(14)15/h3-7H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUPHXAYPNYFIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443396 | |
Record name | 1-(Propan-2-yl)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1H-indazole-3-carboxylic acid | |
CAS RN |
173600-14-1 | |
Record name | 1-(Propan-2-yl)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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